REACTION_CXSMILES
|
[OH-].[Na+].[F:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]([N:13]2[N:17]=[CH:16][CH:15]=[N:14]2)[C:5]=1[C:6]([OH:8])=O.S(Cl)(Cl)=O.C(=O)([O-])[O-].[Na+].[Na+].[CH3:28][C:29]1[CH:34]=[C:33]([CH3:35])[N:32]=[C:31]([N:36]2[CH2:43][CH:42]3[CH:38]([CH2:39][NH:40][CH2:41]3)[CH2:37]2)[N:30]=1>CC(O)=O.C1(C)C=CC=CC=1>[CH3:35][C:33]1[CH:34]=[C:29]([CH3:28])[N:30]=[C:31]([N:36]2[CH2:43][CH:42]3[CH2:41][N:40]([C:6]([C:5]4[C:9]([N:13]5[N:17]=[CH:16][CH:15]=[N:14]5)=[CH:10][CH:11]=[CH:12][C:4]=4[F:3])=[O:8])[CH2:39][CH:38]3[CH2:37]2)[N:32]=1 |f:0.1,4.5.6|
|
Name
|
|
Quantity
|
4 g
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
122 g
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
120.98 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C(=CC=C1)N1N=CC=N1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C(=CC=C1)N1N=CC=N1
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
47.9 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
1.6 L
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=NC(=NC(=C1)C)N1CC2CNCC2C1
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 3-necked, 3 L, round-bottomed flask equipped with a nitrogen line, temperature probe
|
Type
|
TEMPERATURE
|
Details
|
heating mantle
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser, mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to 25° C.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed back to 50° C.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
This biphasic mixture was cooled to 0° C
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 0° C.
|
Type
|
ADDITION
|
Details
|
the original slurry was poured through
|
Type
|
FILTRATION
|
Details
|
a filter and over the stirring biphasic mixture of amine and aqueous sodium carbonate
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
WAIT
|
Details
|
After 2 h
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 30 additional minutes
|
Type
|
CUSTOM
|
Details
|
At the end of this period, the layers were separated
|
Type
|
ADDITION
|
Details
|
100 mL of methanol were added to the organic layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a white solid
|
Type
|
TEMPERATURE
|
Details
|
warmed to 77° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to 55° C.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature at a rate of 5° C. per hour
|
Type
|
STIRRING
|
Details
|
After stirring at room temperature for 14 h
|
Duration
|
14 h
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC(=NC(=C1)C)N1CC2C(C1)CN(C2)C(=O)C2=C(C=CC=C2N2N=CC=N2)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 136.84 g | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |